N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic molecule. It has been synthesized and characterized in various studies .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 526.703 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. It was docked with Ampicillin-CTX-M-15, revealing good binding interactions with targeted amino acids. The best binding score was approximately -5.26 kcal/mol .
- Indole derivatives, including compounds similar to this one, have demonstrated anti-inflammatory and analgesic activities .
- The compound’s crystal structure analysis revealed various intermolecular interactions, including hydrogen bonding and π-ring interactions .
- Similar compounds were screened against human recombinant alkaline phosphatases, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .
- 4-Aminoantipyrine derivatives, like this compound, have been used as building blocks for synthesizing various heterocyclic and bioactive compounds .
Antibacterial Activity
Anti-Inflammatory and Analgesic Properties
Supramolecular Assembly and Intermolecular Interactions
Biological Evaluation Against Alkaline Phosphatases
Heterocyclic Synthesis Building Block
Dye and Pigment Preparation
Future Directions
Mechanism of Action
Target of Action
It was found that the compound was docked withAmpicillin-CTX-M-15 , suggesting that it might have potential activity against bacterial enzymes .
Mode of Action
The compound interacts with its target through various intermolecular interactions, including hydrogen bonding and π-ring interactions . These interactions stabilize the supramolecular assembly of the compound, which is crucial for its biological activity .
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-20(22(28)26(25(13)2)14-7-4-3-5-8-14)24-31(29,30)18-12-11-17-19-15(18)9-6-10-16(19)21(27)23-17/h3-12,24H,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDKCLLWVXLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
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